molecular formula C14H16N2O4S2 B10818572 Spdmb

Spdmb

Cat. No.: B10818572
M. Wt: 340.4 g/mol
InChI Key: KUSWWWVFHGSSGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SPDMB involves the formation of a disulfide bond between a pyridine derivative and a butanoate ester. The reaction typically requires a thiol-disulfide exchange reaction under mild conditions. The process involves the use of reagents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to facilitate the exchange reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency in the production of this compound .

Chemical Reactions Analysis

Types of Reactions

SPDMB undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

SPDMB has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

SPDMB exerts its effects through the formation and cleavage of disulfide bonds. In the context of ADCs, this compound links the cytotoxic drug to the antibody. Upon reaching the target cancer cell, the disulfide bond is cleaved by intracellular glutathione, releasing the cytotoxic drug to exert its therapeutic effect. The molecular targets and pathways involved include the glutathione pathway and the intracellular trafficking mechanisms .

Comparison with Similar Compounds

SPDMB is unique due to its glutathione-cleavable disulfide bond, which allows for targeted drug delivery. Similar compounds include:

This compound stands out due to its specific cleavage by glutathione, making it highly effective in targeted drug delivery applications .

Properties

Molecular Formula

C14H16N2O4S2

Molecular Weight

340.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-methyl-3-(pyridin-2-yldisulfanyl)butanoate

InChI

InChI=1S/C14H16N2O4S2/c1-14(2,22-21-10-5-3-4-8-15-10)9-13(19)20-16-11(17)6-7-12(16)18/h3-5,8H,6-7,9H2,1-2H3

InChI Key

KUSWWWVFHGSSGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)ON1C(=O)CCC1=O)SSC2=CC=CC=N2

Origin of Product

United States

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